methyl alpha-D-lyxopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl alpha-D-lyxopyranoside is a type of glycosyl compound . It is a biochemical reagent that is commonly used in various scientific research .

Synthesis Analysis

The synthesis of methyl alpha-D-lyxopyranoside and similar compounds has been a topic of interest in the scientific community . For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .Molecular Structure Analysis

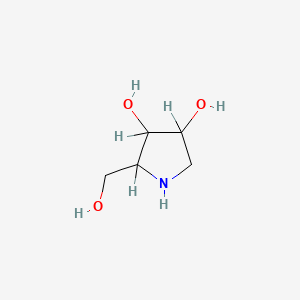

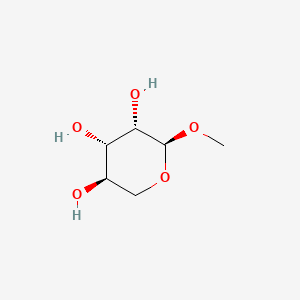

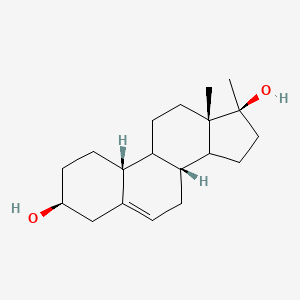

The molecular formula of methyl alpha-D-lyxopyranoside is C7H14O6, and its molecular weight is 194.18 . The structure of this compound includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Methyl alpha-D-lyxopyranoside can participate in various chemical reactions. For example, it has been used in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride .Physical And Chemical Properties Analysis

Methyl alpha-D-lyxopyranoside is a solid at 20°C . It is white to almost white in color and has a specific rotation of +77.0 to +82.0 degrees . It is also soluble in water .科学的研究の応用

Methyl alpha-D-lyxopyranoside has been utilized in the synthesis of other compounds, such as methyl-3-amino-3-deoxy-alpha-D,L-lyxopyranoside, through various chemical processes including hydroboration, oxidation, and methanolysis (Picq, Anker, & Pachéco, 1984).

It serves as an intermediate in the preparation of derivatives of methyl beta-D-xylopyranoside, involving steps like regioselective enzymatic acetylation and deacetylation (Mastihubová, Mastihuba, & Biely, 2004).

Methyl alpha-D-mannopyranoside, a related compound, has been tested for its ability to prevent urinary tract infections in mice caused by Escherichia coli, indicating potential applications in infection prevention (Aronson et al., 1979).

The compound has also been involved in the development of transformations of monosaccharides by selective inversion, which is significant in the field of organic chemistry (Miethchen & Rentsch, 1994).

It has been used in nucleophilic substitution reactions of pyranose polytosylates, contributing to the understanding of chemical reactions in carbohydrate chemistry (McGeary, Amini, Tang, & Toth, 2004).

In medicinal chemistry, derivatives of methyl alpha-D-lyxopyranoside have been synthesized for biological evaluation as potential antitumor agents (Pejanovic et al., 2003).

将来の方向性

The future directions of research on methyl alpha-D-lyxopyranoside could involve further exploration of its synthesis, chemical reactions, and applications. For example, β-xylopyranosides, which are similar to methyl alpha-D-lyxopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

特性

IUPAC Name |

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-VANKVMQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl alpha-D-lyxopyranoside | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

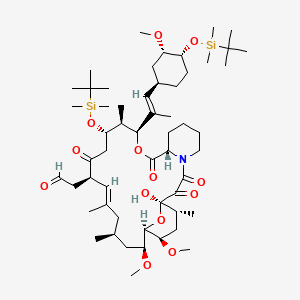

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

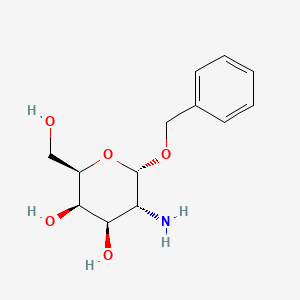

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)